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L-Arabinose, hydrazone(9CI)

Cat. No.: B8347921
M. Wt: 164.16 g/mol
InChI Key: DDYSEMXAEFWYGX-VAYJURFESA-N
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Description

Significance of Hydrazone Derivatives in Organic Synthesis and Advanced Materials

Hydrazones are a class of organic compounds characterized by the structure R¹R²C=NNH₂. wikipedia.org They are typically formed through the condensation reaction of a ketone or aldehyde with hydrazine (B178648). wikipedia.orgnumberanalytics.com The hydrazone moiety is a privileged structure in chemistry due to its unique physical and chemical properties, which stem from the presence of a carbon-nitrogen double bond and nucleophilic nitrogen atoms. phytojournal.comtsijournals.com

In organic synthesis , hydrazones are highly valuable intermediates. researchgate.netrroij.com Their reactivity allows for a wide array of chemical transformations, making them crucial building blocks for the synthesis of various heterocyclic compounds like pyrazoles. tsijournals.com The carbon atom of the hydrazone can act as both a nucleophile and an electrophile, and the nitrogen atoms are nucleophilic, enabling reactions with a diverse range of reagents. tsijournals.comresearchgate.net This versatility makes them essential in constructing complex molecular architectures, including those found in pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

The applications of hydrazone derivatives extend into the field of advanced materials . Their ability to form stable metal complexes has led to their use as catalysts, luminescent probes, and molecular sensors. phytojournal.comimpactfactor.org Hydrazones are also utilized in the development of novel materials such as responsive polymers and self-healing materials. numberanalytics.com Furthermore, they serve as components in dyes and pigments, with some hydrazone-based colorants being used commercially. wikipedia.orgdergipark.org.tr Their unique electronic and structural properties also make them candidates for use in light-emitting diodes and as corrosion inhibitors. dergipark.org.trresearchgate.net

The broad spectrum of biological activities reported for hydrazone derivatives underscores their importance in medicinal chemistry. nih.govscispace.com These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, driving extensive research into novel hydrazone-based therapeutic agents. phytojournal.comtsijournals.comnih.gov

L-Arabinose as a Renewable Carbon Source in Chemical Transformations

L-Arabinose is an aldopentose sugar, a five-carbon monosaccharide that is notable because, unlike most other naturally occurring sugars, it exists predominantly in the L-form. tandfonline.comontosight.ai It is the second most abundant pentose (B10789219) in the biosphere and a major component of lignocellulosic biomass, which is considered the most plentiful renewable carbon resource on Earth. tandfonline.commdpi.com Significant sources of L-arabinose include agricultural by-products like sugar beet pulp, corn fiber, and wheat bran, making it an inexpensive and sustainable starting material. tandfonline.comnih.govucl.ac.uk

The push towards a green and sustainable chemical industry has highlighted the importance of biomass-derived platform chemicals. acs.orgrsc.org L-arabinose serves as an excellent chiral precursor for chemical synthesis. acs.orgresearchgate.net Its highly functionalized structure, featuring multiple chiral centers, makes it a valuable building block for producing complex, stereochemically defined molecules. acs.org

Researchers have developed numerous methods to convert L-arabinose into high-value chemicals. These transformations include biocatalytic processes using enzymes like transketolase to create polyalcohols, which have potential applications in the pharmaceutical industry. ucl.ac.ukucl.ac.uk Additionally, L-arabinose can be used as a carbon source in microbial fermentation to produce biofuels and other commodity chemicals, such as lactic acid and amino acids. tandfonline.commdpi.comfrontiersin.org The ability to use L-arabinose from non-food biomass avoids the food-versus-fuel debate, further enhancing its appeal as a renewable feedstock. mdpi.comfrontiersin.org

Table 1: Chemical and Physical Properties of L-Arabinose

PropertyValueSource
Chemical Formula C₅H₁₀O₅ ontosight.ainih.gov
Molecular Weight 150.13 g/mol ontosight.ainih.gov
Appearance White crystalline powder ontosight.aichemicalbook.com
CAS Number 5328-37-0 / 87-72-9 chemicalbook.comchemeo.com
Melting Point 160-163 °C chemicalbook.com
Solubility Highly soluble in water ontosight.ai
Natural Occurrence Component of hemicellulose and pectin (B1162225) in plants (e.g., sugar beet pulp, corn fiber) tandfonline.comnih.gov

Scope and Research Imperatives for L-Arabinose, Hydrazone(9CI)

L-Arabinose, hydrazone(9CI) emerges as a compound of significant interest by combining the advantageous properties of both its parent molecules. The synthesis of this hydrazone is typically achieved through the direct reaction of L-arabinose with a hydrazine derivative, such as N,N-dimethylhydrazine, often under mild, acid-catalyzed conditions. nih.govucl.ac.uk

A key area of research for L-arabinose hydrazone is its use as a strategic intermediate in the synthesis of chiral molecules. For example, a hydrazone-based strategy has been successfully employed for the selective dehydration of L-arabinose to generate chiral tetrahydrofurans on a multi-gram scale without the need for complex protecting group chemistry. nih.govnih.gov This methodology is particularly valuable because tetrahydrofuran (B95107) is a privileged scaffold in medicinal chemistry. nih.gov The reaction can be scaled up and has been shown to be selective for L-arabinose even within a complex mixture of sugars derived directly from hydrolyzed sugar beet pulp. ucl.ac.ukucl.ac.uk

Furthermore, the inherent biological relevance of both saccharides and hydrazones suggests that L-arabinose hydrazone and its derivatives are promising candidates for biological evaluation. Novel saccharide hydrazones have been synthesized and investigated as acyclic nucleoside analogs, with some showing minor anti-HIV activity, providing a starting point for further structural modification and drug discovery efforts. tandfonline.com The synthesis of more complex L-arabinose-based hydrazone derivatives has also been explored for potential anticancer applications. researchgate.net

The primary research imperatives for L-Arabinose, hydrazone(9CI) include:

Optimization of Synthesis: Developing more efficient, scalable, and sustainable synthetic routes, potentially from raw biomass hydrolysates. ucl.ac.ukucl.ac.uk

Exploration of Chemical Reactivity: Investigating the full range of chemical transformations possible for L-arabinose hydrazone to create a wider library of novel chiral building blocks. nih.govnih.gov

Biological Screening: Systematically evaluating L-arabinose hydrazone and its derivatives for a broad range of biological activities, leveraging the known pharmacological potential of the hydrazone functional group. tandfonline.comresearchgate.net

Table 2: Research Findings on the Synthesis and Application of L-Arabinose Hydrazone

Research FocusKey FindingsReference(s)
Synthesis from L-Arabinose L-arabinose reacts with N,N-dimethylhydrazine in the presence of an acidic resin (Amberlyst® 15) in methanol (B129727) to produce the corresponding hydrazone in high yield (99%). nih.gov
Selective Dehydration to Chiral Tetrahydrofurans The L-arabinose-derived hydrazone undergoes acid-catalyzed (TFA) cyclization to form chiral tetrahydrofurans. This reaction is scalable to the multi-gram level. nih.govnih.gov
Synthesis from Biomass L-arabinose hydrazone can be selectively synthesized from a crude, hydrolyzed sample of sugar beet pulp, demonstrating a viable route from a waste biomass source. ucl.ac.ukucl.ac.uk
Synthesis of Bioactive Analogs L-Arabinose has been condensed with various heterocyclic hydrazine derivatives to create novel saccharide hydrazones for biological evaluation, with one N-aminoazepane derivative showing minor anti-HIV activity. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O4 B8347921 L-Arabinose, hydrazone(9CI)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2O4

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R,4S)-5-hydrazinylidenepentane-1,2,3,4-tetrol

InChI

InChI=1S/C5H12N2O4/c6-7-1-3(9)5(11)4(10)2-8/h1,3-5,8-11H,2,6H2/t3-,4-,5+/m0/s1

InChI Key

DDYSEMXAEFWYGX-VAYJURFESA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C=NN)O)O)O)O

Canonical SMILES

C(C(C(C(C=NN)O)O)O)O

Origin of Product

United States

Synthetic Methodologies for L Arabinose, Hydrazone 9ci and Its Analogues

Direct Condensation of L-Arabinose with Hydrazine (B178648) Derivatives

The primary method for synthesizing L-arabinose, hydrazone and its analogs is through the direct condensation of L-arabinose with a variety of hydrazine derivatives. This reaction involves the nucleophilic addition of the hydrazine to the carbonyl group of the open-chain form of L-arabinose, leading to the formation of a hydrazone.

Selection of Hydrazine Reagents

A range of hydrazine reagents can be employed in the synthesis of L-arabinose hydrazones, each imparting different properties to the final product and potentially influencing the reaction's outcome. Commonly used hydrazine derivatives include:

N,N-dimethylhydrazine: This reagent is frequently used to form N,N-dimethylhydrazones. For instance, treating L-arabinose with N,N-dimethylhydrazine in the presence of an acidic resin like Amberlyst® 15 in methanol (B129727) at room temperature can yield the corresponding hydrazone in high purity. nih.govucl.ac.uk This specific hydrazone has been utilized as a key intermediate in the synthesis of chiral tetrahydrofurans. nih.govresearchgate.net

N-aminopyrrolidine, N-aminopiperidine, and N-aminoazepane: These heterocyclic hydrazine derivatives can be synthesized from hydrazine hydrate (B1144303) and dihalides and subsequently reacted with monosaccharides like L-arabinose to form the corresponding hydrazones. tandfonline.comresearchgate.net Notably, L-Arabinose N-aminoazepane hydrazone has shown some biological activity. tandfonline.comresearchgate.net

p-Toluenesulfonyl hydrazine (TSH): This reagent is used to generate glycosylsulfonylhydrazide adducts from free sugars like L-arabinose. frontiersin.org These adducts can then be further processed, for example, through oxidation, to produce sugar-1-phosphates. frontiersin.org The reaction with TSH is a key step in certain chemoenzymatic syntheses. frontiersin.org

Phenylhydrazine (B124118): The reaction of L-arabinose with phenylhydrazine can lead to the formation of L-arabinose phenylhydrazone.

The choice of the hydrazine reagent is critical as it not only determines the structure of the resulting hydrazone but can also influence subsequent reactions and the biological or chemical properties of the final molecule.

Optimization of Reaction Conditions

The efficiency and selectivity of the condensation reaction are highly dependent on the reaction conditions, including the choice of catalyst, temperature, and solvent system.

Catalysis: Acidic catalysts are commonly employed to facilitate the condensation reaction. Amberlyst® 15, a solid acidic resin, has proven effective in promoting the formation of L-arabinose N,N-dimethylhydrazone in methanol. nih.govucl.ac.ukrsc.org The use of a solid catalyst simplifies the workup procedure as it can be easily removed by filtration. ucl.ac.ukrsc.org In some cases, aniline (B41778) has been explored as a nucleophilic catalyst for hydrazone formation. rug.nl Designer enzymes featuring unnatural catalytic residues like p-aminophenylalanine have also been developed to catalyze hydrazone formation. rug.nlrsc.orgchemrxiv.org

Temperature: The reaction temperature can significantly impact the reaction rate and the stability of the products. The formation of L-arabinose N,N-dimethylhydrazone is typically carried out at room temperature. nih.govucl.ac.ukrsc.org However, subsequent transformations of the hydrazone may require elevated temperatures. For example, the cyclization of L-arabinose N,N-dimethylhydrazone to a tetrahydrofuran (B95107) derivative is conducted at 40°C. nih.govrsc.org

Solvent Systems: Methanol is a commonly used solvent for the synthesis of L-arabinose hydrazones. nih.govucl.ac.ukrsc.org It is a sustainable solvent that effectively dissolves the reactants. researchgate.net The choice of solvent can also influence the outcome of subsequent reactions. For instance, in the cyclization of a hydrazone derivative, switching to a less nucleophilic solvent like isopropanol (B130326) under an argon atmosphere was found to improve the yield and minimize side-product formation. rsc.org

The following table summarizes the optimized conditions for the synthesis of L-arabinose, N,N-dimethylhydrazone:

ParameterConditionReference
Hydrazine ReagentN,N-dimethylhydrazine nih.govucl.ac.uk
CatalystAmberlyst® 15 nih.govucl.ac.ukrsc.org
SolventMethanol nih.govucl.ac.ukrsc.org
TemperatureRoom Temperature nih.govucl.ac.ukrsc.org
Yield99% nih.gov

Sustainable Synthesis Pathways for L-Arabinose, Hydrazone(9CI) from Biomass

The increasing demand for sustainable chemical processes has driven research into the utilization of biomass as a renewable feedstock. L-arabinose, a major component of agricultural waste, presents a valuable starting material for the synthesis of L-arabinose, hydrazone and its derivatives. nih.govresearchgate.netnih.gov

Extraction and Conversion from Agricultural Waste

L-arabinose can be efficiently sourced from various agricultural residues, with sugar beet pulp being a particularly rich source. nih.govresearchgate.netrsc.org The process typically involves the following steps:

Hydrolysis of Biomass: The polymeric carbohydrates in the agricultural waste, such as pectin (B1162225) and hemicellulose in sugar beet pulp, are first broken down into their constituent monosaccharides through hydrolysis. ucl.ac.ukrsc.org This can be achieved through methods like steam explosion followed by acid hydrolysis. ucl.ac.uk

Direct Conversion to Hydrazone: The resulting crude mixture of sugars, containing L-arabinose, can be directly treated with a hydrazine reagent. ucl.ac.ukrsc.orgrsc.org For example, a solubilized sample of sugar beet pulp can be reacted with N,N-dimethylhydrazine in methanol. ucl.ac.uk Remarkably, this reaction can exhibit high selectivity for L-arabinose, with only trace amounts of other sugar hydrazones being detected. ucl.ac.ukrsc.org This selectivity is attributed to the slower reaction rates of hexose (B10828440) sugars compared to pentoses like L-arabinose under these conditions. rsc.orgucl.ac.uk

This direct conversion from a crude hydrolysate streamlines the process by avoiding the need for extensive purification of L-arabinose from the sugar mixture. rsc.org

Process Scalability and Green Chemistry Considerations

The synthesis of L-arabinose, hydrazone from biomass aligns well with the principles of green chemistry, offering several advantages over traditional synthetic routes.

Renewable Feedstock: The use of agricultural waste as a starting material reduces the reliance on fossil fuels and provides a sustainable source for chemical production. nih.govucl.ac.ukresearchgate.net

Scalability: The synthesis has been shown to be scalable. For instance, the conversion of L-arabinose hydrazone to a tetrahydrofuran derivative has been successfully performed on a 20-gram scale. rsc.org The reaction to form the hydrazone itself has been scaled up to a 104 mmol scale without a significant drop in yield. nih.gov

Environmentally Benign Solvents: The use of methanol, a relatively sustainable solvent, and the potential for solvent-free synthesis using techniques like high hydrostatic pressure contribute to the green credentials of this pathway. researchgate.netnih.gov

Research has focused on optimizing the process to be both efficient and environmentally friendly, with considerations for using lower temperatures and greener organic solvents. ucl.ac.uk The development of biocatalysts and designer enzymes further enhances the sustainability of these synthetic routes. ucl.ac.ukrug.nlrsc.org

Strategies for Stereoselective Formation of L-Arabinose, Hydrazone(9CI) Diastereomers

While the formation of the hydrazone itself from the open-chain form of L-arabinose does not inherently create new stereocenters at the carbon-nitrogen double bond, the subsequent reactions of these hydrazones can lead to the formation of diastereomers. The control of stereoselectivity in these transformations is a critical aspect of their synthetic utility.

In the context of the cyclization of L-arabinose N,N-dimethylhydrazone to form tetrahydrofuran (THF) derivatives, the stereochemical outcome can be influenced by the reaction conditions. rsc.orgrsc.org

Acid-Catalyzed Cyclization: Treatment of L-arabinose N,N-dimethylhydrazone with an acid catalyst, such as trifluoroacetic acid (TFA), in methanol leads to the formation of a THF product as a mixture of diastereomers. nih.gov For example, a 75:25 mixture of diastereomers has been reported. nih.gov This reaction is believed to proceed under thermodynamic control, where epimerization at the C-2 stereocenter can occur prior to the irreversible cyclization. rsc.org

Base-Mediated Cyclization: A complementary approach involves the cyclization under basic conditions. By activating the hydrazone with dimethyl carbonate (DMC), the reaction can proceed at room temperature to afford the chiral THF with good diastereoselectivity, favoring the syn-isomer. rsc.orgrsc.org This base-mediated pathway is thought to be under kinetic control. chemrxiv.org

The ability to access different diastereomers by simply changing the reaction conditions (acidic vs. basic) provides a powerful tool for stereoselective synthesis. rsc.org The table below summarizes the diastereomeric ratios obtained under different cyclization conditions for the THF derivative of L-arabinose N,N-dimethylhydrazone.

CatalystConditionsMajor DiastereomerDiastereomeric Ratio (anti:syn)Reference
Trifluoroacetic Acid (TFA)MeOH, 40°Canti75:25 nih.gov
Dimethyl Carbonate (DMC) / K₂CO₃MeOH, rtsyn- rsc.orgrsc.org

Furthermore, it has been noted that in some cases, the diastereomers of the final product can be separated. For instance, the anti-isomer of the THF derivative can be obtained in pure form through recrystallization. rsc.org The enantiomeric purity of the starting L-arabinose is crucial for obtaining enantiomerically pure products.

Synthesis of Protected L-Arabinose, Hydrazone(9CI) Derivatives

The functionalization of L-arabinose hydrazone is facilitated by protecting its multiple hydroxyl groups. Techniques such as isopropylidenation and acetylation are commonly employed to create stable intermediates, which can then be used in further synthetic transformations.

Protecting the hydroxyl groups of L-arabinose hydrazone as acetals or esters is a common strategy to enhance its solubility in organic solvents and to direct the regioselectivity of subsequent reactions.

Isopropylidenation: The reaction of L-arabinose with acetone (B3395972) or a related ketone can form isopropylidene derivatives, which protect vicinal diols. For instance, 3,4-O-isopropylidene-L-arabinose can be synthesized and subsequently used in further reactions. sci-hub.se The structures of isopropylidene-aldehydo-L-arabinose derivatives have been studied to understand their conformation and reactivity. nih.gov This protection strategy is valuable for creating rigid structures that can influence the stereochemical outcome of subsequent modifications.

Acetylation: Acetylation is a widely used method for protecting the hydroxyl groups of sugar hydrazones. This is typically achieved by treating the hydrazone with an acetylating agent like acetic anhydride (B1165640), often in the presence of a base such as pyridine. researchgate.net This reaction converts the hydroxyl groups to acetate (B1210297) esters, which are generally stable under neutral and mildly acidic conditions. researchgate.netnih.gov The introduction of O-acetyl groups can be confirmed by infrared spectroscopy, which shows the appearance of a characteristic carbonyl frequency in the range of 1745–1752 cm⁻¹. researchgate.net For example, the acetylation of various aldehydo-sugar hydrazones with acetic anhydride yields the corresponding poly-O-acetyl derivatives. researchgate.net This method has been applied in the synthesis of precursors for bioactive molecules like L-biopterin, where an L-arabinose hydrazone compound is acetylated. evitachem.comgoogle.com A general scheme for the acetylation of arabinose hydrazone involves its reaction to form the per-O-acetylated product. ucl.ac.uk

Table 1: Summary of Protection Techniques for L-Arabinose Hydrazone and Analogues
Protection TechniqueReagents & ConditionsProtected Derivative FormedKey Findings/ApplicationsReference
IsopropylidenationAcetone, Acid catalystIsopropylidene-aldehydo-L-arabinoseProtects vicinal diols, creates rigid structures for stereocontrol. nih.gov, sci-hub.se
AcetylationAcetic anhydride, PyridinePoly-O-acetyl-L-arabinose hydrazoneProtects all hydroxyl groups, increases solubility in organic solvents. researchgate.net
AcetylationAcetic anhydridePer-O-acetylated derivativesUsed in the synthesis of bioactive compound precursors. nih.govevitachem.comgoogle.comucl.ac.uk

The choice of protecting group has a profound effect on the reactivity and reaction pathway of the L-arabinose hydrazone molecule. These effects can be broadly categorized as electronic and steric. numberanalytics.com

Electronic Effects: Electron-withdrawing protecting groups, such as the acetyl groups introduced during acetylation, significantly influence the molecule's electronic properties. numberanalytics.comwiley-vch.de These acyl groups decrease the electron density on the sugar backbone, which can deactivate the molecule towards certain reactions. wiley-vch.de For example, the electron-withdrawing nature of acetate esters can destabilize the formation of a positive charge at the anomeric center, thus influencing the outcomes of glycosylation reactions. wiley-vch.de

Steric and Conformational Effects: The size and placement of protecting groups can sterically hinder the approach of reagents to specific reaction sites. numberanalytics.com Bulky protecting groups like isopropylidene can block certain faces of the molecule, directing incoming reagents to less hindered positions and thereby controlling stereoselectivity. numberanalytics.comwiley-vch.de Furthermore, cyclic protecting groups, such as the one formed during isopropylidenation, restrict the conformational flexibility of the sugar chain. numberanalytics.com This can lock the molecule into a specific conformation that may be more or less reactive depending on the desired transformation. numberanalytics.com

In some synthetic strategies, the goal is to perform reactions without traditional protecting groups. For instance, a hydrazone-based strategy has been developed for the selective dehydration of L-arabinose to form chiral tetrahydrofurans on a large scale without the need for protecting the hydroxyl groups. nih.govresearchgate.net This highlights that while protecting groups are a powerful tool for controlling reactivity, alternative strategies can sometimes offer more direct and sustainable routes to desired products. nih.govresearchgate.net The reactivity of the protected L-arabinose can be fine-tuned; for example, different protecting groups were examined for the synthesis of organoboron derivatives from L-arabinose. arizona.edu

Table 2: Influence of Protecting Groups on Reactivity
Protecting Group TypeExamplePrimary ImpactEffect on Subsequent ReactionsReference
Acyl (Electron-withdrawing)AcetylElectronicDeactivates the sugar backbone towards electrophilic attack by reducing electron density. Can influence stereoselectivity in glycosylations. numberanalytics.com, wiley-vch.de
Cyclic AcetalIsopropylideneSteric & ConformationalBlocks specific faces of the molecule, directing reagents. Restricts conformational freedom, which can favor specific reaction pathways. numberanalytics.com, wiley-vch.de
None (Hydrazone-based strategy)N/AStrategic ReactivityAllows for direct, selective dehydration/cyclization of the unprotected sugar hydrazone under specific conditions. nih.gov, researchgate.net

Elucidation of Reaction Mechanisms and Mechanistic Principles in L Arabinose, Hydrazone 9ci Chemistry

Fundamental Mechanism of Hydrazone Bond Formation from Aldoses

Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 structure. wikipedia.org They are typically formed through the condensation reaction of an aldehyde or ketone with hydrazine (B178648). wikipedia.orglibretexts.org In the case of aldoses like L-arabinose, the reaction proceeds with the open-chain form of the sugar, where the aldehyde group is accessible for nucleophilic attack.

The formation of L-arabinose hydrazone is a classic example of nucleophilic addition to a carbonyl group. libretexts.org The mechanism can be summarized in two main stages:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the lone pair of electrons on the terminal nitrogen atom of hydrazine at the electrophilic carbonyl carbon of L-arabinose. This step is generally catalyzed by acid. nih.gov The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack. youtube.com This leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.gov

Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration to form the stable C=N double bond of the hydrazone. nih.govnih.gov In an acidic medium, a proton is transferred to the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). nih.gov Subsequent elimination of a water molecule, accompanied by the deprotonation of the nitrogen atom, yields the final hydrazone product. nih.gov

Acid-Catalyzed Cyclization Mechanisms to Chiral Tetrahydrofurans

L-arabinose hydrazone can undergo intramolecular cyclization to form highly substituted chiral tetrahydrofurans, which are important structural motifs in many natural products. nih.gov Under acidic conditions, the reaction proceeds through a distinct mechanistic pathway that is typically under thermodynamic control, favoring the formation of the most stable stereoisomer.

A key feature of the acid-catalyzed cyclization is the involvement of a diazenium (B1233697) cation intermediate. The reaction is initiated by the protonation of the hydrazone. While several nitrogen atoms are available for protonation, protonation at the imino nitrogen is productive for the subsequent cyclization. This protonated hydrazone can exist in equilibrium with its tautomer, an azo compound, which can be further protonated to generate a reactive diazenium cation.

This diazenium species is highly electrophilic. The intramolecular attack by one of the hydroxyl groups of the L-arabinose backbone on the carbon of the C=N bond (now part of the diazenium system) initiates the ring-closing process. This 5-exo-trig cyclization is a favored pathway for forming five-membered rings like tetrahydrofurans. doi.org The formation of this intermediate is crucial as it activates the hydrazone moiety towards nucleophilic attack by the tethered alcohol group. This type of activation is seen in various hydrazone cyclizations, where the generation of a cationic intermediate precedes the ring-forming step. nih.govnih.gov

Acid-catalyzed reactions are often reversible, allowing an equilibrium to be established between reactants, intermediates, and products. libretexts.org Under these conditions, the product distribution is governed by the relative thermodynamic stabilities of the possible stereoisomers. wikipedia.orglibretexts.org The most stable product, having the lowest Gibbs free energy, will be the major product at equilibrium. wikipedia.org This is known as thermodynamic control. libretexts.org

Several factors influence the stereoselectivity of the cyclization:

Reaction Conditions: Higher temperatures and longer reaction times favor thermodynamic control, as they provide sufficient energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to settle into its lowest energy state. wikipedia.orgyoutube.com

Steric Interactions: The stereochemical outcome is dictated by the transition state leading to the most stable product. The substituents on the newly formed tetrahydrofuran (B95107) ring will adopt a conformation that minimizes steric strain. For instance, bulky groups will preferentially occupy equatorial positions in the most stable chair-like or envelope transition states to reduce gauche and 1,3-diaxial interactions.

Electronic Effects: The inherent stereochemistry of the starting L-arabinose predetermines the absolute configuration of several stereocenters. The newly formed stereocenter's configuration is controlled by the facial selectivity of the intramolecular nucleophilic attack, which is influenced by the existing chiral centers.

The table below illustrates typical conditions that differentiate thermodynamic from kinetic control.

Control TypeTypical TemperatureReaction TimeProduct Characteristic
Thermodynamic HigherLongerMost stable isomer
Kinetic LowerShorterFastest-forming isomer

This interactive table summarizes the general principles of kinetic versus thermodynamic reaction control. libretexts.orgwikipedia.orgyoutube.com

Base-Mediated Cyclization Mechanisms to Chiral Tetrahydrofurans

In contrast to acid-catalyzed methods, base-mediated cyclization of L-arabinose hydrazone derivatives proceeds through a different mechanistic manifold. These reactions are typically under kinetic control and can provide access to stereoisomers that are complementary to those obtained under thermodynamic conditions. wikipedia.orgnih.gov

One effective strategy for base-mediated cyclization involves the pre-functionalization of the L-arabinose hydrazone. By converting two adjacent hydroxyl groups into a cyclic carbonate, a reactive intermediate is formed. researchgate.net This strategy leverages the principles of intramolecular nucleophilic substitution.

The mechanism proceeds as follows:

Formation of Cyclic Carbonate: The diol system within the L-arabinose hydrazone is reacted with a reagent like phosgene (B1210022) or its equivalent to form a five-membered cyclic carbonate.

Base-Mediated Nucleophile Generation: A base is used to deprotonate a remaining hydroxyl group on the sugar backbone, generating a potent alkoxide nucleophile.

Intramolecular SN2 Attack: This internal alkoxide attacks one of the electrophilic carbonyl carbons of the cyclic carbonate. However, the more synthetically useful pathway involves the hydrazone nitrogen, after deprotonation by a strong base, acting as the nucleophile. This nucleophilic nitrogen attacks one of the carbons of the cyclic carbonate ring in an intramolecular SN2 (nucleophilic substitution, bimolecular) fashion. nih.gov This attack leads to the opening of the carbonate ring and the simultaneous formation of the new carbon-nitrogen bond, which is a key step in building a new heterocyclic system tethered to the sugar. For the formation of a tetrahydrofuran ring itself via this intermediate, the deprotonated hydroxyl group would attack a carbon atom that has been converted into an electrophile with a good leaving group, a process that can be facilitated by the rigid structure imposed by a cyclic intermediate like a carbonate. The ring-opening of cyclic ethers via SN2 mechanisms is a fundamental process in organic synthesis. acs.orgacs.org

Base-mediated reactions involving irreversible steps, such as SN2 reactions, are typically under kinetic control. wikipedia.orgnih.gov The major product is the one formed from the lowest-energy transition state, regardless of the final product's thermodynamic stability. libretexts.orgyoutube.com This occurs because, under these conditions (often lower temperatures and strong, non-equilibrating bases), the reaction is not reversible. wikipedia.org

The stereoselectivity of this process is governed by the stereoelectronics of the SN2 transition state. For the reaction to proceed, the nucleophile must attack the electrophilic carbon from the backside relative to the leaving group (an anti-periplanar arrangement). The rigid conformation of the cyclic carbonate intermediate locks the molecule into a specific geometry, exposing one face to nucleophilic attack more readily than the other. This constrained geometry often leads to high stereoselectivity.

Because the kinetic pathway is determined by the transition state energy rather than the product energy, it frequently yields a different diastereomer than the thermodynamic (acid-catalyzed) route. nih.gov This "complementary stereoselectivity" is a powerful tool in asymmetric synthesis, allowing for the selective preparation of various stereoisomers of the chiral tetrahydrofuran product from the same starting material simply by changing the reaction conditions from acidic to basic. doi.orgnih.gov

Mechanisms of Regioselective Dehydration in Sugar Hydrazone Systems

The regioselective dehydration of sugar hydrazones, including L-Arabinose, hydrazone, represents a valuable synthetic strategy for the formation of chiral building blocks, particularly tetrahydrofuran (THF) rings. The reaction mechanism can proceed through different pathways, primarily dictated by the reaction conditions, specifically whether they are acidic or basic. This allows for complementary stereoselectivities in the cyclized products.

Under acidic conditions, the cyclization is believed to be under thermodynamic control. The proposed mechanism likely involves a stabilized diazenium cation intermediate. This pathway leads to the formation of specific stereoisomers of the resulting chiral THF.

Conversely, base-mediated cyclization appears to follow a kinetically controlled pathway. This mechanism is thought to involve the SN2 ring-opening of a cyclic carbonate intermediate. This intermediate can potentially epimerize before the cyclization event, leading to different stereochemical outcomes compared to the acid-catalyzed route. A key role of the hydrazone moiety in this process is to maintain the sugar in its open-chain conformation, which facilitates the subsequent cyclization to the THF ring.

The versatility of this approach has been demonstrated in the synthesis of both syn and anti chiral THFs from pentose (B10789219) sugars under mild conditions. These reactions are often scalable and provide access to valuable chiral synthons in a limited number of steps.

For comparative purposes, the regioselective dehydration of sugar thioacetals has also been investigated. Interestingly, under mild basic conditions, L-arabinose derived phenyl thioacetal undergoes selective dehydration exclusively at the C-2 position to yield a ketene (B1206846) thioacetal, without the formation of a THF ring. This highlights the unique role of the hydrazone functional group in directing the cyclization pathway. Further treatment of the resulting ketene thioacetal from the arabinose-derived thioalkene with a Lewis acid like In(OTf)₃ can induce cyclization at C-1, proceeding through a stabilized allylic cation.

Below is a data table summarizing the conditions and outcomes for the dehydration of L-arabinose derivatives.

DerivativeReagentsConditionsKey IntermediateProduct
L-Arabinose, hydrazoneAcidThermodynamic controlStabilized diazenium cationChiral Tetrahydrofuran (THF)
L-Arabinose, hydrazoneBaseKinetic controlCyclic carbonateChiral Tetrahydrofuran (THF)
L-Arabinose, phenyl thioacetalK₂CO₃ / DMCMild basic-C-2 Dehydrated ketene thioacetal
C-2 Dehydrated thioalkeneIn(OTf)₃Lewis acidicStabilized allylic cationLactone via cyclization at C-1

Tautomeric Equilibria and Isomerization Phenomena in L-Arabinose, Hydrazone(9CI) Systems (e.g., Acyclic vs. Cyclic Tautomers, Pseudo-aromatic Chelate Systems)

In solution, L-Arabinose, hydrazone, like other sugar derivatives, can exist in a dynamic equilibrium between different tautomeric forms. This equilibrium is influenced by factors such as the solvent, the nature of the hydrazone substituent, and the inherent stereochemistry of the sugar backbone. The primary tautomeric phenomena observed in these systems are the equilibrium between acyclic (open-chain) and cyclic forms, and the potential for the formation of pseudo-aromatic chelate systems.

Acyclic vs. Cyclic Tautomers:

Similar to free monosaccharides, which exist in equilibrium between their open-chain aldehyde or ketone forms and cyclic hemiacetals (pyranose and furanose rings), L-Arabinose, hydrazone can also exhibit ring-chain tautomerism. The open-chain form is characterized by the presence of the C=N double bond of the hydrazone. However, intramolecular nucleophilic attack of one of the hydroxyl groups of the arabinose backbone onto the imine carbon can lead to the formation of a cyclic, N,O-acetal-like structure.

The position of this equilibrium is dependent on several factors. The basicity of the hydrazine group and the proton-acceptor ability of the solvent play a significant role in mediating the interconversion between the open-chain and cyclic forms. Spectroscopic methods, particularly ¹H and ¹³C NMR, are instrumental in studying these equilibria in solution. By analyzing the chemical shifts and coupling constants, the relative populations of the different tautomers can be determined. For instance, the presence of signals corresponding to both the imine carbon and an anomeric carbon would indicate the coexistence of both acyclic and cyclic forms.

Pseudo-aromatic Chelate Systems:

In addition to the acyclic-cyclic tautomerism, certain sugar hydrazones, particularly those derived from phenylhydrazine (B124118) or related aromatic hydrazines, can exhibit another form of isomerism involving the formation of a pseudo-aromatic chelate system. This phenomenon has been observed in unprotected pentose formazans, which are structurally related to hydrazones, derived from L-arabinose.

This isomerism involves an equilibrium between the open phenylazo-phenylhydrazone system and a cyclic, hydrogen-bonded pseudo-aromatic chelate structure. The formation of the chelate ring is driven by the stability gained from the delocalized π-system and the intramolecular hydrogen bond. ¹H NMR spectroscopy is a key technique to demonstrate this equilibrium, where distinct sets of signals for both the open and chelated forms can be observed. Computational calculations have also been employed to support the higher stability of the ring form in some cases.

The table below outlines the key features of the tautomeric equilibria in L-Arabinose, hydrazone systems.

EquilibriumTautomeric Forms InvolvedKey Structural FeaturesInfluencing FactorsAnalytical Method
Acyclic vs. CyclicOpen-chain hydrazone vs. Cyclic N,O-acetalC=N imine bond (acyclic); Anomeric carbon (cyclic)Sugar configuration, hydrazine basicity, solvent proton-acceptor ability¹H and ¹³C NMR Spectroscopy
Pseudo-aromatic ChelationOpen phenylazo-phenylhydrazone vs. Pseudo-aromatic chelateExtended conjugation; Intramolecular hydrogen bondAromatic substituents on the hydrazine¹H NMR Spectroscopy, Computational Calculations

Advanced Spectroscopic and Analytical Characterization of L Arabinose, Hydrazone 9ci Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of L-Arabinose, hydrazone in solution. It provides detailed information on the atomic arrangement, conformation, and dynamic processes such as tautomerism.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of L-Arabinose, hydrazone. The formation of the hydrazone occurs from the open-chain form of L-arabinose, leading to characteristic shifts, particularly at the C1 position.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the arabinose backbone and the hydrazone moiety. The proton at C1 (CH=N) is significantly deshielded and appears as a characteristic signal. The protons on the chiral carbons C2 through C5 would appear in the typical carbohydrate region (δ 3.5-4.5 ppm), with their multiplicity revealing scalar coupling relationships with adjacent protons. The hydrazone N-H protons would appear as broad signals, and their chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon framework. The C1 carbon, now part of a C=N double bond, experiences a significant downfield shift compared to the anomeric carbon of the parent sugar, typically appearing in the δ 140-160 ppm range. The remaining carbons of the sugar chain (C2-C5) would resonate in the characteristic δ 60-80 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for L-Arabinose, Hydrazone

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-1 (CH=N) ~7.5 - 8.0 d
H-2 ~4.0 - 4.5 m
H-3 ~3.6 - 4.0 m
H-4 ~3.7 - 4.2 m
H-5, H-5' ~3.5 - 3.8 m

Table 2: Predicted ¹³C NMR Chemical Shifts for L-Arabinose, Hydrazone

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C=N) ~140 - 160
C-2 ~70 - 75
C-3 ~70 - 75
C-4 ~68 - 72

To unambiguously assign all proton and carbon signals and to confirm the molecular connectivity, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum reveals scalar coupling between protons on adjacent carbons. This is crucial for tracing the proton connectivity throughout the entire arabinose chain, starting from the H-1 (CH=N) proton and moving sequentially to H-2, H-3, H-4, and the H-5 protons.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. frontiersin.orgnih.gov It allows for the definitive assignment of each carbon atom in the sugar backbone by correlating it with its already assigned attached proton(s).

Sugar hydrazones are known to exist in solution as a complex equilibrium of different forms, including ring-chain tautomers and geometric isomers. bohrium.com L-Arabinose, hydrazone can exist as the acyclic hydrazone form or cyclize to form pyranose or furanose ring structures with a tetrahedral C1. Furthermore, the C=N double bond of the acyclic form can exist as E/Z isomers. researchgate.net

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, can provide insight into these exchange processes. At low temperatures, the exchange between different tautomers or isomers may be slow on the NMR timescale, allowing for the observation of separate signals for each species. As the temperature is increased, these signals may broaden and eventually coalesce as the rate of exchange increases. Analysis of the line shapes at different temperatures can be used to determine the thermodynamic and kinetic parameters of these dynamic equilibria. rsc.org

While the concept of anomeric ratio traditionally applies to the α and β forms of cyclic sugars, NMR is similarly applied to quantify the ratio of different tautomers of L-Arabinose, hydrazone in solution. researchgate.net By integrating the distinct signals corresponding to the different forms (e.g., the acyclic E/Z isomers and the cyclic tautomers) present in a ¹H NMR spectrum, their relative populations at equilibrium can be determined. nih.gov For instance, the signals for the H-1 proton of the acyclic hydrazone will be distinct from the anomeric proton signals of any cyclic forms, allowing for straightforward quantification of the ring-chain tautomeric equilibrium.

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in L-Arabinose, hydrazone. The spectrum is a superposition of the vibrations from the carbohydrate backbone and the hydrazone group.

Key expected vibrational bands include:

A broad band in the 3200-3500 cm⁻¹ region, corresponding to O-H stretching vibrations from the multiple hydroxyl groups of the sugar moiety, as well as N-H stretching of the hydrazone. nih.gov

C-H stretching vibrations just below 3000 cm⁻¹.

A sharp band in the 1600-1650 cm⁻¹ range, characteristic of the C=N imine stretching vibration of the hydrazone group. researchgate.net

N-H bending vibrations around 1550-1620 cm⁻¹.

A series of complex bands in the 1000-1200 cm⁻¹ region, which are characteristic of C-O stretching and C-C stretching vibrations within the sugar backbone.

Table 3: Characteristic FT-IR Absorption Bands for L-Arabinose, Hydrazone

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3500 (broad) O-H Stretch, N-H Stretch Hydroxyl, Hydrazone
2850-3000 C-H Stretch Alkane
1600-1650 C=N Stretch Imine (Hydrazone)
1550-1620 N-H Bend Hydrazone

Electronic Spectroscopy for Chromophore Analysis (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The L-arabinose portion of the molecule, consisting of saturated C-C, C-O, and O-H bonds, does not absorb significantly in the UV-Vis range (200-800 nm). The chromophore responsible for UV absorption in L-Arabinose, hydrazone is the C=N double bond of the hydrazone group.

This group typically exhibits two characteristic electronic transitions:

A weak n → π* (non-bonding to anti-bonding pi orbital) transition, which occurs at longer wavelengths, often in the 270-300 nm range.

A much stronger π → π* transition at shorter wavelengths, typically below 250 nm.

The exact position and intensity (molar absorptivity, ε) of these absorption maxima can be influenced by the solvent polarity. researchgate.net

Table 4: Expected UV-Vis Absorption Data for L-Arabinose, Hydrazone

λ_max (nm) Electronic Transition Chromophore
~270-300 n → π* C=N

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for the structural elucidation of L-Arabinose, hydrazone(9CI). It provides definitive confirmation of the compound's molecular mass and offers detailed insights into its structural composition through the analysis of fragmentation patterns. The derivatization of carbohydrates like L-arabinose with hydrazine (B178648) reagents is a well-established technique to enhance detection sensitivity and generate structurally informative data in mass spectrometric analyses. nih.gov

The molecular formula for L-Arabinose, hydrazone is C₅H₁₀N₂O₄, corresponding to a molecular weight of 162.14 g/mol . scbt.com High-resolution mass spectrometry (HRMS) is employed to verify this mass with high accuracy. Typically, the analysis involves identifying the molecular ion peak, which may appear as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) adducts, depending on the ionization technique used (e.g., Electrospray Ionization - ESI).

Tandem mass spectrometry (MS/MS) is utilized to induce fragmentation of the parent ion, yielding a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure, acting as a molecular fingerprint. The fragmentation of sugar hydrazones generally involves cleavages at the hydrazone linkage, glycosidic bonds, and cross-ring cleavages of the carbohydrate moiety. researchgate.netresearchgate.net Analysis of these fragments allows for the precise mapping of the compound's connectivity. While specific experimental data for L-Arabinose, hydrazone(9CI) is not extensively published, the expected fragmentation pathways can be inferred from studies on analogous sugar hydrazone structures.

Table 1: Molecular Mass Confirmation of L-Arabinose, Hydrazone(9CI)

Ion Type Theoretical m/z
[M+H]⁺ 163.0764
[M+Na]⁺ 185.0583
[M-H]⁻ 161.0622
M = L-Arabinose, hydrazone(9CI) (C₅H₁₀N₂O₄)

Table 2: Potential Mass Spectrometry Fragmentation Patterns for L-Arabinose, Hydrazone(9CI)

Parent Ion (m/z) Fragmentation Pathway Product Ion (m/z) Structural Interpretation
163.0764 [M+H]⁺ Neutral loss of H₂O 145.0658 Loss of a hydroxyl group
163.0764 [M+H]⁺ Neutral loss of NH₃ 146.0502 Cleavage of the terminal amine group
163.0764 [M+H]⁺ Cleavage of N-N bond 148.0710 Loss of the NH₂ radical
163.0764 [M+H]⁺ Cross-ring cleavage of arabinose Various Fragments corresponding to the sugar ring breakdown

Application of Electron Paramagnetic Resonance (EPR) in Paramagnetic L-Arabinose, Hydrazone(9CI) Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique for studying chemical species that have one or more unpaired electrons. nih.gov This makes it an indispensable tool for characterizing paramagnetic complexes of L-Arabinose, hydrazone(9CI) formed with transition metal ions, such as Copper(II) or Manganese(II). researchgate.netnih.gov Hydrazones are effective chelating agents, forming stable complexes with various metal ions. nih.gov The EPR spectrum of such a complex provides detailed information about the oxidation state of the metal center, the geometry of its coordination sphere, and the nature of the metal-ligand bonding. nih.govresearchgate.net

When L-Arabinose, hydrazone acts as a ligand, it coordinates with a paramagnetic metal ion, and the resulting complex can be analyzed by EPR. The spectrum yields crucial parameters, including the g-tensor values (gₓ, gᵧ, g₂) and hyperfine coupling constants (A). The g-values are indicative of the electronic environment around the unpaired electron. For instance, in copper(II) complexes, an axial spectrum with g║ > g┴ > 2.0023 is often characteristic of a distorted octahedral or square planar geometry with the unpaired electron residing in the dx²-y² orbital. researchgate.net

For high-spin Manganese(II) complexes (which have five unpaired electrons), EPR spectra often exhibit an isotropic signal centered around g ≈ 2.0, which confirms the +2 oxidation state of the manganese ion. nih.gov The analysis of these EPR parameters allows researchers to probe the electronic structure and stereochemistry of these metal complexes, which is fundamental to understanding their chemical properties and potential applications.

Table 3: Representative EPR Spectral Parameters for Paramagnetic Hydrazone Complexes

Metal Ion Complex Type g-Values Interpretation
Copper(II) Sugar Hydrazone Complex g║ ≈ 2.2-2.4, g┴ ≈ 2.05-2.09 Axial symmetry, consistent with distorted octahedral or square planar geometry. researchgate.net
Manganese(II) Aroyl-Hydrazone Complex gᵢₛₒ ≈ 2.08-2.16 Isotropic signal, characteristic of high-spin Mn(II) in an octahedral environment. nih.gov

Table 4: Mentioned Compounds

Compound Name
L-Arabinose, hydrazone(9CI)
Copper(II)
Manganese(II)

Derivatization Pathways and Synthetic Applications of L Arabinose, Hydrazone 9ci

Synthesis of Chiral Tetrahydrofuran (B95107) (THF) Building Blocks

A significant application of L-arabinose hydrazone lies in its conversion to chiral tetrahydrofuran (THF) derivatives. These THF units are prevalent structural motifs in numerous natural products and pharmacologically active compounds. A hydrazone-based strategy allows for the selective dehydration of L-arabinose to form chiral THFs on a multigram scale, often without the need for protecting groups. nih.govucl.ac.ukresearchgate.net This approach is not only efficient but also aligns with the principles of sustainable chemistry by utilizing a readily available biomass-derived starting material. nih.govucl.ac.ukresearchgate.net

The reaction typically proceeds via an acid-catalyzed cyclization of the L-arabinose hydrazone. The choice of hydrazine (B178648) derivative and reaction conditions can influence the stereochemical outcome and yield of the resulting THF. For instance, the use of N,N-dimethylhydrazine in the presence of an acidic resin like Amberlyst-15 in methanol (B129727) has been shown to be effective. researchgate.net This methodology has been successfully extended to other reducing sugars, highlighting its versatility. ucl.ac.ukresearchgate.net The resulting functionalized chiral tetrahydrofurans are valuable intermediates for further synthetic transformations, including the formal synthesis of natural products like 3R-3-hydroxymuscarine. nih.govucl.ac.ukresearchgate.net

Table 1: Synthesis of Chiral Tetrahydrofurans from Sugars via Hydrazone Intermediates

Entry Starting Sugar Hydrazone Yield (%) THF Yield (%) Diastereomeric Ratio (d.r.)
1 L-Arabinose 99 67 75:25
2 D-Xylose 98 59 75:25
3 D-Ribose 98 66 55:45
4 D-Lyxose Not isolated 61 55:45
5 D-Glucose Not isolated 57 55:45
6 D-Galactose 99 69 60:40

Data sourced from research on the sustainable synthesis of chiral tetrahydrofurans. researchgate.net

Functionalization to Polyols, Triols, and Modified Sugar Derivatives

The polyol backbone of L-arabinose hydrazone can be readily functionalized to generate a variety of polyols, triols, and other modified sugar derivatives. The hydrazone moiety can be cleaved under mild conditions, for example, by treatment with an acidic resin in water, to unmask a carbonyl group which can then be reduced to a hydroxyl group. researchgate.net This hydrolysis/reduction sequence provides access to valuable chiral triols. For instance, the triols derived from L-arabinose hydrazone and its analogs have served as late-stage intermediates in the synthesis of complex molecules. researchgate.net

Furthermore, the hydroxyl groups of the sugar chain can be selectively protected or activated to allow for further chemical modifications, leading to a diverse range of modified sugar derivatives. These derivatives are useful in various fields, including medicinal chemistry and materials science.

Construction of Novel Oxygen-Containing Heterocycles (e.g., Lactones)

While the synthesis of tetrahydrofurans is a prominent application, L-arabinose hydrazone can also be a precursor for other oxygen-containing heterocycles. The inherent chirality and functionality of the L-arabinose backbone make it an attractive starting material for the stereoselective synthesis of lactones and other related structures. Although direct conversion of L-arabinose hydrazone to lactones is not extensively detailed, the functional group handles present in the molecule, such as hydroxyl and potentially unveilable carbonyl groups, provide synthetic pathways towards such targets. The general strategies for synthesizing oxygen heterocycles often involve intramolecular cyclization reactions, which can be facilitated by the stereochemically defined centers in the sugar derivative. nih.govhilarispublisher.com

Formation of Nitrogen-Containing Heterocyclic Systems

The hydrazone functionality in L-arabinose, hydrazone(9CI) is a key reactive site for the construction of a multitude of nitrogen-containing heterocyclic systems. Hydrazones are well-established precursors for the synthesis of five-membered heterocycles with two adjacent nitrogen atoms. researchgate.netorganic-chemistry.org

Pyrazoles and their partially saturated analogs, pyrazolines, are readily synthesized from hydrazones through cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. nih.govyoutube.comorganic-chemistry.orgnih.gov The reaction of a hydrazone with a suitable three-carbon component leads to the formation of the pyrazole (B372694) ring. Another powerful method is the 1,3-dipolar cycloaddition of nitrilimines, generated in situ from hydrazones, with alkenes or alkynes. nih.gov These approaches allow for the introduction of the chiral sugar moiety onto the pyrazole core, leading to novel chiral heterocyclic compounds.

Similarly, 1,2,4-triazole (B32235) frameworks can be accessed from hydrazone derivatives. For example, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates which can then be cyclized to form triazole-thiones. nih.gov

1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are another important class of heterocycles that can be synthesized from hydrazones. A common method involves the oxidative cyclization of acylhydrazones. researchgate.net For instance, treatment of an N-acylhydrazone with an oxidizing agent can lead to the formation of the 1,3,4-oxadiazole (B1194373) ring. To synthesize 1,3,4-thiadiazoles, the acylhydrazone can be reacted with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide. nih.govorganic-chemistry.org The condensation of hydrazones with reagents like carbon disulfide can also lead to thiadiazole derivatives. researchgate.net The use of L-arabinose hydrazone in these reactions would yield chiral oxadiazoles (B1248032) and thiadiazoles with a sugar appendage.

Generation of Sulfur-Containing Adducts (e.g., Ketene (B1206846) Thioacetals)

The reactivity of the hydrazone moiety also extends to the formation of sulfur-containing adducts. While specific examples involving L-arabinose hydrazone are not extensively documented in the provided search results, the general reactivity of hydrazones suggests potential pathways. For instance, the reaction of hydrazones with carbon disulfide in the presence of a base can lead to the formation of dithiocarbazates, which are precursors to various sulfur-containing heterocycles. While not a direct formation of a ketene thioacetal, this highlights the potential for C-S bond formation at the carbon of the hydrazone. More complex sulfur adducts can be synthesized through various reactions involving sulfur-containing reagents. nih.gov

Preparation of Phosphorylated Sugar Intermediates (e.g., Sugar-1-Phosphates)

The synthesis of sugar-1-phosphates is a critical step in the formation of nucleotide sugars, which are essential donors in glycosylation reactions. While the direct phosphorylation of L-arabinose hydrazone is not extensively documented, a key derivatization pathway involves the use of L-arabinose p-toluenesulfonylhydrazone for the preparation of L-arabinose-1-phosphate. This method provides a chemoenzymatic route to important biological building blocks.

The process begins with the reaction of L-arabinose with p-toluenesulfonylhydrazine to form the corresponding L-arabinose p-toluenesulfonylhydrazone. This derivative then serves as a precursor to L-arabinose-1-phosphate. The resulting sugar-1-phosphate can be subsequently used in enzymatic reactions to produce nucleotide sugars like UDP-β-L-arabinose.

Table 1: Synthesis of L-Arabinose-1-Phosphate via a Hydrazone Derivative

StepReactant(s)Intermediate/ProductKey Transformation
1L-Arabinose, p-ToluenesulfonylhydrazineL-Arabinose p-toluenesulfonylhydrazoneFormation of a stable hydrazone derivative from the free sugar.
2L-Arabinose p-toluenesulfonylhydrazoneL-Arabinose-1-phosphatePhosphorylation at the anomeric carbon.
3L-Arabinose-1-phosphate, UTPUDP-β-L-arabinoseEnzymatic coupling to form the corresponding nucleotide sugar.

This pathway highlights the role of a specific hydrazone derivative as a crucial intermediate for accessing phosphorylated sugars. The formation of the sulfonylhydrazone facilitates the subsequent phosphorylation step, demonstrating a practical application of L-arabinose derivatization in glycobiology.

Role in the Synthesis of C-Nucleosides and Other Nucleoside Analogues

L-arabinose is a key starting material for the synthesis of various nucleoside analogues, including C-nucleosides, which are characterized by a carbon-carbon bond between the sugar and the base moiety. researchgate.netresearchgate.net The formation of an L-arabinose hydrazone is a potential intermediate step in some of these synthetic routes.

One common approach to C-nucleoside synthesis involves the reaction of a sugar with a hydrazine derivative, such as phenylhydrazine (B124118), to form a sugar hydrazone. This intermediate can then undergo cyclization reactions to form a heterocyclic base attached to the sugar through a C-C bond. For instance, the reaction of a sugar with phenylhydrazine can lead to the formation of pyrazole derivatives, a class of C-nucleosides. researchgate.net

Furthermore, L-arabinose can be derivatized to form intermediates that are subsequently used to build complex heterocyclic systems characteristic of nucleoside analogues. For example, the reaction of L-arabinose with malononitrile (B47326) yields an oxazoline (B21484) derivative. researchgate.netresearchgate.net This intermediate can then be further reacted to produce various modified nucleosides. researchgate.netresearchgate.net

Table 2: Examples of Nucleoside Analogue Synthesis Starting from L-Arabinose Derivatives

Starting MaterialKey Reagent(s)IntermediateFinal Product Class
L-ArabinosePhenylhydrazineL-Arabinose phenylhydrazoneC-Nucleoside (e.g., pyrazole derivative) researchgate.net
L-ArabinoseMalononitrileOxazoline derivativeModified nucleosides researchgate.netresearchgate.net
Oxazoline derivative from L-arabinoseThioglycolic acid4-Oxothiazolyl β-L-arabinfurano oxazolineThiazole-containing nucleoside analogue researchgate.net

Coordination Chemistry of L Arabinose, Hydrazone 9ci Ligands

Design Principles for L-Arabinose, Hydrazone(9CI) as Chelating Ligands

The design of L-Arabinose, hydrazone(9CI) as a chelating ligand is predicated on the synergistic combination of the structural features of the L-arabinose backbone and the coordinating capabilities of the hydrazone functional group. The primary principles guiding its design include:

Multidenticity: The hydrazone moiety (R₂C=N-NHR') itself offers multiple coordination sites, primarily the azomethine nitrogen and the amide oxygen or nitrogen atoms. This allows the ligand to act as a bidentate or potentially tridentate chelator, forming stable five- or six-membered chelate rings with a metal ion.

Chirality Transfer: The inherent chirality of the L-arabinose scaffold is a key design element. The stereocenters within the sugar ring can induce a specific stereochemistry in the resulting metal complex. This is crucial for applications in asymmetric catalysis, where the chiral environment around the metal center can influence the stereochemical outcome of a reaction.

Modulation of Electronic and Steric Properties: The hydrazone can be derived from a variety of carbonyl compounds and hydrazides, allowing for the fine-tuning of the ligand's electronic and steric properties. Substituents on the hydrazone framework can influence the electron density at the donor atoms, thereby affecting the stability and reactivity of the metal complex. The bulky sugar moiety also provides a distinct steric environment.

Enhanced Solubility: The presence of multiple hydroxyl groups on the L-arabinose backbone is intended to improve the water solubility of both the free ligand and its metal complexes. nih.gov This is a significant advantage for biological applications and for conducting reactions in aqueous media.

Biocompatibility: Carbohydrates are generally biocompatible and biodegradable. Incorporating L-arabinose into the ligand structure can lead to metal complexes with reduced toxicity, making them suitable for potential medicinal applications.

The combination of these design principles makes L-Arabinose, hydrazone(9CI) a promising candidate for the development of functional coordination compounds with tailored properties.

Synthesis and Structural Characterization of Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II), Fe(II), Ru(III))

The synthesis of transition metal complexes with L-Arabinose, hydrazone(9CI) ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general synthetic procedure typically consists of dissolving the L-arabinose hydrazone ligand in a solvent like methanol (B129727) or ethanol, followed by the addition of a solution of the metal salt (e.g., chlorides, acetates, or sulfates) in the same solvent. jptcp.com The reaction mixture is often heated under reflux for a specific period to ensure the completion of the complexation reaction. jptcp.com The resulting metal complexes can then be isolated by filtration or evaporation of the solvent.

The structural characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques to determine their coordination geometry, stoichiometry, and physicochemical properties.

TechniqueInformation Obtained
Elemental Analysis (CHN) Determines the empirical formula of the complex and confirms the metal-to-ligand ratio.
Infrared (IR) Spectroscopy Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-H, C=O) upon complexation. The appearance of new bands in the low-frequency region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex and helps in deducing the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, square planar).
Magnetic Susceptibility Measurements Determines the magnetic moment of the complex, which helps in ascertaining the oxidation state and spin state of the metal ion, as well as the geometry of the complex.
Molar Conductance Measurements Indicates whether the complex is an electrolyte or non-electrolyte in a given solvent, providing insight into whether the anions are coordinated to the metal ion or are present as counter-ions.
Mass Spectrometry Confirms the molecular weight of the complex and can provide information about its fragmentation pattern.
X-ray Crystallography Provides unambiguous proof of the molecular structure of the complex in the solid state, including bond lengths, bond angles, and the precise coordination environment of the metal ion.

For instance, studies on similar sugar hydrazone complexes have shown that the ligand can coordinate to metal ions in a tridentate fashion, utilizing the azomethine nitrogen, a deprotonated phenolic oxygen, and a carbonyl oxygen. jptcp.com In the case of L-arabinose hydrazone complexes, coordination is expected to primarily involve the hydrazone moiety, with potential participation of the hydroxyl groups of the sugar part depending on the reaction conditions. Research on L-arabinose-S-methylhydrazonecarbodithioates has demonstrated the formation of monomeric, square planar complexes with Cu(II) and Ni(II), while the Zn(II) complex was found to be dimeric and pentacoordinate. nih.gov

Investigation of Metal-Ligand Binding Modes and Stereochemical Implications

The investigation of metal-ligand binding modes in L-Arabinose, hydrazone(9CI) complexes is crucial for understanding their stability, reactivity, and potential applications. Hydrazone ligands are known for their tautomeric nature, existing in either keto or enol forms. This flexibility allows for different coordination modes.

Keto Form: In the keto form, the ligand can coordinate to the metal ion as a neutral molecule, typically in a bidentate fashion through the azomethine nitrogen and the carbonyl oxygen.

Enol Form: Through deprotonation, the ligand can switch to the enol form, creating an anionic O,N-donor system. This often leads to the formation of more stable, neutral complexes.

The L-Arabinose, hydrazone(9CI) ligand is expected to act as a bidentate or tridentate ligand. The primary coordination sites are the imine nitrogen of the hydrazone and an oxygen atom from either the hydrazide part or a hydroxyl group from the sugar. The specific binding mode can be influenced by several factors, including the nature of the metal ion, the reaction pH, and the presence of other coordinating ligands.

The stereochemical implications of using the chiral L-Arabinose, hydrazone(9CI) ligand are significant. The fixed chirality of the L-arabinose backbone can direct the coordination of other ligands around the metal center, leading to the formation of specific diastereomers. This phenomenon, known as chiral induction, is of paramount importance in the field of asymmetric catalysis, where the stereochemistry of the catalyst determines the enantiomeric excess of the product. The bulky and conformationally restricted sugar moiety can create a chiral pocket around the metal's active site, enabling stereoselective transformations.

Application in Heterogeneous Catalysis via Supported Hydrazone Complexes

The application of homogeneous catalysts in industrial processes is often hampered by challenges related to catalyst separation and recycling. To overcome these limitations, homogeneous catalysts can be immobilized on solid supports, a process known as heterogenization. Supported hydrazone complexes have shown promise as robust heterogeneous catalysts.

The general strategy for the heterogenization of L-Arabinose, hydrazone(9CI) complexes involves anchoring the complex onto an insoluble support material. This can be achieved through:

Covalent Bonding: The ligand can be chemically modified with a functional group that can form a covalent bond with the surface of the support (e.g., silica, alumina, or polymers).

Non-covalent Interactions: The complex can be adsorbed onto the support through electrostatic interactions, hydrogen bonding, or van der Waals forces.

Supramolecular Assembly of Organic Cages and Architectures Utilizing Reversible Hydrazone Bonds

The formation of the hydrazone bond is a dynamic and reversible covalent reaction. This reversibility makes hydrazones excellent building blocks for the construction of complex supramolecular structures, such as organic cages, polymers, and hydrogels, through a process known as dynamic covalent chemistry.

The principles of supramolecular assembly can be applied to L-Arabinose, hydrazone(9CI) to create novel functional materials. By reacting a multifunctional aldehyde or ketone with a di- or tri-hydrazide, it is possible to form discrete, three-dimensional cage-like structures. The incorporation of the L-arabinose unit into these building blocks would introduce chirality and functionality into the resulting supramolecular assembly.

Recent research has demonstrated the use of sugar-based molecules in the formation of supramolecular hydrogels. nih.gov For instance, the reaction between a fluorescent probe containing a hydrazide group and the reducing end of a sugar moiety in a self-assembling system led to the formation of a hydrazone bond, effectively functionalizing the supramolecular architecture. nih.gov This indicates the potential for L-Arabinose, hydrazone(9CI) to participate in the post-assembly functionalization of supramolecular structures.

The reversible nature of the hydrazone linkage allows for error-checking and self-correction during the assembly process, often leading to the thermodynamically most stable product. This can result in the formation of highly ordered and complex architectures that would be difficult to synthesize through traditional covalent chemistry. The chiral L-arabinose units within such a supramolecular structure could create chiral cavities, which could be explored for applications in enantioselective recognition, separation, and catalysis.

Advanced Computational and Theoretical Chemistry Studies on L Arabinose, Hydrazone 9ci

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations serve as a powerful tool in modern chemistry, offering profound insights into the electronic structure and reactivity of molecules. For L-Arabinose, hydrazone(9CI), these computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating its fundamental chemical properties. colostate.edusemanticscholar.org By employing functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), researchers can accurately model the molecule's behavior in the gas phase and solution. colostate.edu Such calculations are crucial for understanding the geometric and electronic parameters that govern the molecule's stability and reactivity. scirp.orgresearchgate.net

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For hydrazone derivatives, the HOMO is often distributed over the hydrazone moiety and any associated aromatic rings, while the LUMO is typically located on other parts of the molecule, such as a dinitrobenzohydrazide ring in some studied examples. nih.gov

The energies of these orbitals are also used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors, derived from the HOMO and LUMO energies based on Koopmans' theorem, include: mdpi.com

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): Calculated as (I + A) / 2

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): Calculated as 1 / (2η)

Electrophilicity Index (ω): Calculated as χ² / (2η)

A hard molecule, characterized by a large HOMO-LUMO gap, is less reactive than a soft molecule, which has a small gap. mdpi.com The electrophilicity index helps in classifying molecules as good electrophiles (high ω) or good nucleophiles (low ω). mdpi.com For hydrazone compounds, these parameters are instrumental in predicting their chemical behavior and potential biological activity. scirp.orgresearchgate.net

ParameterFormulaSignificance
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Inverse of hardness, indicates higher reactivity.
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For hydrazone derivatives, MEP maps can identify the electron-rich areas, such as those around nitrogen and oxygen atoms of the hydrazone group, which are potential sites for hydrogen bonding and coordination with metal ions. researchgate.netresearchgate.net The topology of the MESP, including the identification of critical points like minima, provides a robust framework for understanding molecular interactions, including hydrogen bonding and lone pair localizations. mdpi.com This analysis is crucial for predicting how L-Arabinose, hydrazone might interact with biological macromolecules or other chemical species. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful methodologies for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For hydrazones, computational studies have been employed to understand their exchange processes, which are important in dynamic combinatorial chemistry. rsc.org These studies can reveal the role of catalysts and the effect of pH on the reaction kinetics. rsc.org

Furthermore, the antioxidant properties of hydrazone compounds have been explored through computational studies of their radical scavenging mechanisms. nih.govresearchgate.net Three primary mechanisms are typically investigated:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the antioxidant to a radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical.

By calculating the thermodynamic parameters associated with each pathway, such as Bond Dissociation Enthalpy (BDE) for HAT, Ionization Potential (IP) for SET-PT, and Proton Affinity (PA) for SPLET, researchers can determine the most favorable reaction mechanism in different environments (gas phase vs. solvent). nih.govresearchgate.net For L-Arabinose, hydrazone, such studies could elucidate its potential antioxidant activity and its reactivity in various chemical transformations.

Solvation Effects and Reaction Dynamics Modeling

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational models are used to simulate these solvation effects. For L-arabinose, studies on its preferential solvation in ethanol-water mixtures have shown that it is sensitive to the solvent composition. scielo.org.co In water-rich mixtures, L-arabinose is preferentially solvated by ethanol, potentially due to polarity effects, while in ethanol-rich mixtures, it shows a preference for water, which can be attributed to the acidic nature of water interacting with the hydroxyl groups of the sugar. scielo.org.co

These findings suggest that the behavior of L-Arabinose, hydrazone would also be highly dependent on the solvent. By incorporating solvent models in quantum chemical calculations, it is possible to predict how the solvent will affect its conformational preferences, electronic properties, and reaction pathways. Reaction dynamics modeling can further provide a time-dependent picture of the chemical processes in solution.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of a flexible molecule like L-Arabinose, hydrazone are intimately linked to its three-dimensional structure and conformational dynamics. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them. For arabinofuranosides, studies have probed the conformational preferences of the furanose ring. nih.gov Similarly, the conformation of hydrazone ligands has been investigated, revealing how their structure can change upon coordination to metal centers. researchgate.net

Molecular Dynamics (MD) simulations can provide a more detailed understanding of the conformational landscape of L-Arabinose, hydrazone by simulating the atomic motions over time. These simulations can reveal the flexibility of the molecule, the accessible conformations, and the influence of the solvent on its dynamics. Such information is crucial for understanding how the molecule might bind to a biological target.

In Silico Prediction of Ligand-Protein Interactions and Enzyme Docking

Understanding how L-Arabinose, hydrazone interacts with biological macromolecules is key to elucidating its potential biological functions. In silico methods, such as molecular docking and molecular dynamics simulations, are widely used to predict and analyze these interactions.

Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of a protein. For L-arabinose, its interaction with proteins such as the AraC protein and L-arabinose isomerase has been a subject of interest. researchgate.netnih.gov L-arabinose isomerase is an enzyme that catalyzes the isomerization of L-arabinose to L-ribulose and D-galactose to D-tagatose. mdpi.com Docking studies of L-arabinose and its derivatives into the active site of this enzyme can provide insights into the key amino acid residues involved in binding and catalysis. researchgate.net

The kinetic parameters of L-arabinose isomerase have been determined for its natural substrate L-arabinose and for D-galactose. mdpi.comnih.gov

Enzyme SourceSubstrateKm (mM)Vmax (μM/min)kcat/Km (mM-1 min-1)Reference
Bacillus amyloliquefaciensL-arabinose92.8-46.85 mdpi.com
Bacillus amyloliquefaciensD-galactose251.6-2.34 mdpi.com
Novel L-arabinose isomerase (AraR)L-arabinose5.55220.75- nih.gov
Novel L-arabinose isomerase (AraR)D-tagatose13.5020.08- nih.gov

By performing docking studies with L-Arabinose, hydrazone, researchers could predict its potential to inhibit or modulate the activity of such enzymes. Following docking, molecular dynamics simulations can be used to assess the stability of the predicted ligand-protein complex and to refine the binding mode. These computational approaches are invaluable in the rational design of new bioactive compounds.

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